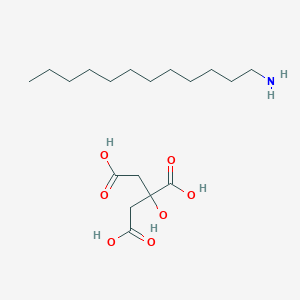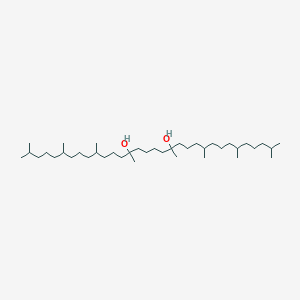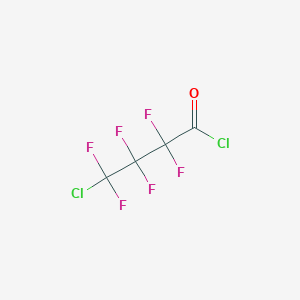
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoyl chloride backbone. This compound is notable for its high reactivity and is used in various chemical synthesis processes, particularly in the production of fluorinated intermediates and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride typically involves the chlorination of hexafluorobutanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Common reagents used in this process include chlorine gas and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields hexafluorobutanoic acid and hydrochloric acid.
Reduction: Forms hexafluorobutanol.
Scientific Research Applications
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and activity.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride involves its high reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4-Hexafluorobutanoyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-2,2,3,3,4,4-hexafluorobutanoyl chloride: Contains a bromine atom instead of chlorine, leading to variations in reactivity and product formation.
2,2,3,3,4,4-Hexafluorobutyl methacrylate: A related compound used in polymer synthesis.
Uniqueness
4-Chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Properties
CAS No. |
111835-69-9 |
|---|---|
Molecular Formula |
C4Cl2F6O |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
4-chloro-2,2,3,3,4,4-hexafluorobutanoyl chloride |
InChI |
InChI=1S/C4Cl2F6O/c5-1(13)2(7,8)3(9,10)4(6,11)12 |
InChI Key |
RUSCTWJNLAGGAM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

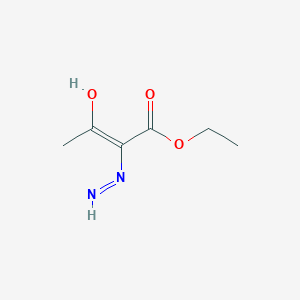
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
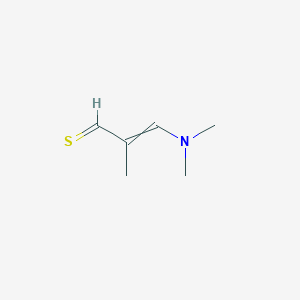
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
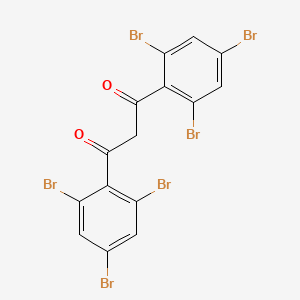
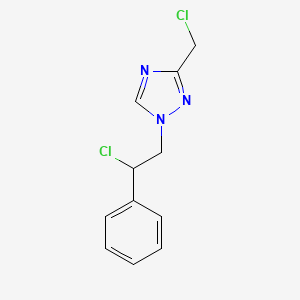
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
